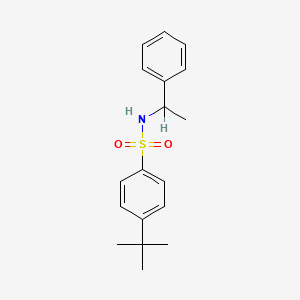

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide

Description

4-tert-Butyl-N-(1-phenylethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and a 1-phenylethyl group attached to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological properties, including enzyme inhibition and receptor antagonism .

Properties

IUPAC Name |

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-14(15-8-6-5-7-9-15)19-22(20,21)17-12-10-16(11-13-17)18(2,3)4/h5-14,19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCXVGYSWHWHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Efficient mixing and temperature control: To ensure uniform reaction conditions.

Purification steps: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Development

The structural features of 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide make it a candidate for drug development, particularly in targeting cancer and bacterial infections. Research indicates that compounds with similar structures exhibit significant biological activities:

- Anticancer Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation. For instance, modifications of benzenesulfonamides have been explored as microtubule-targeting agents in drug-resistant cancer models .

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, making 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide a potential candidate for treating infections caused by gram-positive and gram-negative bacteria .

The biological activity of 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide has been evaluated through various studies:

- Inhibition Studies : In vitro enzyme inhibition studies have demonstrated that derivatives of this compound can act as potent inhibitors against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

- Antiviral Potential : Recent research has highlighted the compound's potential against viral infections, particularly HIV. Similar benzenesulfonamides have shown promising results as inhibitors of HIV-1 capsid protein, indicating that structural modifications can enhance antiviral efficacy .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of N-phenyl-4-(2-phenylsulfonamido)benzamides demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research involving the synthesis of sulfonamide derivatives indicated their effectiveness against bacterial strains resistant to conventional antibiotics. These findings suggest that 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Modifications to the benzene ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Variations in the Sulfonamide Nitrogen Substituent

The nitrogen-bound substituent plays a critical role in target selectivity and potency:

Key Observations :

Biological Activity

4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structural properties that enhance its biological activity. The compound features a tert-butyl group that increases lipophilicity and a phenylethyl moiety that contributes to its pharmacological potential. This article reviews the biological activities associated with this compound, supported by data from various studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₁O₂S

- Structural Features :

- Tert-butyl group: Enhances lipophilicity.

- Phenylethyl group: Contributes to biological interactions.

Anticancer Activity

Research indicates that compounds similar to 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that certain benzenesulfonamides can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Antimicrobial Properties

The antimicrobial efficacy of sulfonamides has been well-documented. For example, compounds structurally related to 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide have demonstrated activity against a range of bacteria and fungi. In one study, derivatives exhibited minimum inhibitory concentrations (MIC) against pathogens such as E. coli and S. aureus, highlighting their potential as antimicrobial agents .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide | TBD | TBD |

| N-(4-methoxyphenyl)benzenesulfonamide | 6.72 | E. coli |

| N-(1-naphthalenyl)benzenesulfonamide | TBD | S. aureus |

Anti-inflammatory Activity

In vivo studies have demonstrated that benzenesulfonamides can significantly reduce inflammation. For example, specific derivatives were shown to inhibit carrageenan-induced paw edema in rats, suggesting their potential utility in treating inflammatory conditions .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various benzenesulfonamide derivatives, including 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide. The findings indicated that this compound exhibited notable activity against multiple strains of bacteria, with specific attention to its mechanism of action involving disruption of bacterial cell walls .

Cardiovascular Effects

Another investigation focused on the cardiovascular effects of benzenesulfonamides using isolated rat heart models. The study found that certain derivatives could modulate perfusion pressure and coronary resistance, indicating potential therapeutic applications in cardiovascular diseases .

Understanding the pharmacokinetic properties of 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide is crucial for its therapeutic application. Theoretical studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for evaluating its clinical viability .

Q & A

Basic: What are the standard synthetic routes for 4-tert-butyl-N-(1-phenylethyl)benzenesulfonamide, and how are intermediates purified?

The synthesis typically involves a multi-step approach:

- Step 1 : Reacting 4-tert-butylbenzenesulfonyl chloride with 1-phenylethylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen, with triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the sulfonamide product .

- Critical Parameters : Temperature control (<0°C during sulfonylation) and anhydrous conditions prevent side reactions like hydrolysis of the sulfonyl chloride .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., tert-butyl group at δ ~1.3 ppm, aromatic protons, and sulfonamide NH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 358.18) and detects isotopic patterns for sulfur .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

Advanced: How can reaction kinetics and computational modeling optimize synthesis yields?

- Kinetic Studies : Monitor sulfonylation progress via in situ IR spectroscopy to track sulfonyl chloride consumption. Pseudo-first-order kinetics can identify rate-limiting steps (e.g., amine nucleophilicity) .

- Computational Design : Use density functional theory (DFT) to model transition states and predict steric/electronic effects of substituents (e.g., tert-butyl group’s bulk impacting reaction rates) .

- Case Study : ICReDD’s quantum chemical reaction path searches reduced optimization time by 40% for analogous sulfonamides .

Advanced: How do researchers resolve contradictions in reported biological activity data for this compound?

- Target Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., to carbonic anhydrase isoforms) and validate target specificity .

- In Vitro/In Vivo Correlation : Compare cytotoxicity assays (e.g., MTT on cancer cell lines) with pharmacokinetic profiles (plasma half-life, bioavailability) to explain discrepancies between potency and efficacy .

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to identify outliers caused by assay conditions (e.g., pH, solvent effects) .

Advanced: What strategies mitigate data variability in solubility and stability studies?

- Solubility Profiling : Use shake-flask method with UV-Vis quantification across pH 1–10 (adjusted with HCl/NaOH) and co-solvents (e.g., DMSO <1%) to avoid aggregation .

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (HO) to identify degradation pathways (e.g., sulfonamide hydrolysis) .

- Stabilizers : Co-crystallization with cyclodextrins improves thermal stability, as shown in analogous sulfonamides .

Advanced: How can computational methods predict off-target interactions in pharmacological studies?

- Molecular Docking : Screen against databases like PubChem or Protein Data Bank (PDB) using AutoDock Vina to assess binding to non-target proteins (e.g., serum albumin) .

- Machine Learning : Train models on sulfonamide datasets to predict ADMET properties (e.g., hERG channel inhibition risks) .

- Case Study : Similar compounds showed false-positive inhibition of cytochrome P450 isoforms, resolved via molecular dynamics simulations .

Advanced: What methodologies differentiate pharmacological activity from non-specific chemical interactions?

- Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out pan-assay interference compounds (PAINS) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization in cell lysates .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the phenyl ring) to correlate structural changes with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.